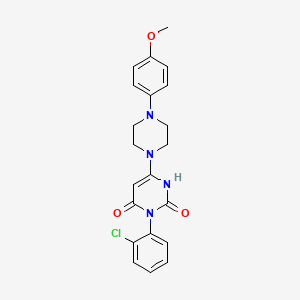

3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-29-16-8-6-15(7-9-16)24-10-12-25(13-11-24)19-14-20(27)26(21(28)23-19)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZFIVNEEOHQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-chlorophenyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes the formation of the pyrimidine core followed by the introduction of piperazine and chlorophenyl groups. The specific methodologies can vary based on the desired yield and purity of the final product.

Neuropharmacological Effects

The compound's structural components suggest possible interactions with neurotransmitter systems. Compounds containing piperazine rings have been studied for their affinity towards dopamine receptors. For example, a related compound demonstrated high selectivity for the dopamine D4 receptor with an IC50 value of 0.057 nM . This indicates that this compound may also possess neuropharmacological properties worth exploring.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of related compounds against various cancer cell lines. These studies often employ methods such as MTT assays to determine cell viability post-treatment. The results typically reveal a dose-dependent response, highlighting the potential of these compounds as anticancer agents.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Research has shown that modifications to the piperazine moiety can significantly influence receptor affinity and biological efficacy. For instance, electron-withdrawing groups on aromatic rings have been associated with enhanced anticancer activity .

Data Tables

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | Structure A | 27.6 | MDA-MB-231 |

| Compound B | Structure B | 0.057 | Dopamine D4 Receptor |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Binding

The compound shares structural similarities with several pyrimidine-dione derivatives documented in the evidence:

6-{4-[3-Chloro-4-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione ():

- Structure : Features a piperazine ring linked via a carbonyl group to the pyrimidine-dione core. The 3-chloro-4-(trifluoromethyl)phenyl substituent enhances lipophilicity.

- Activity : While specific data are unavailable, the piperazine-carbonyl group may enhance binding to amine receptors, similar to dopamine D1 agonists (e.g., compounds in ).

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ():

- Structure : Contains a cyclohexyl group at position 3 and a 3-chlorophenylpiperazine at position 6.

- Activity : Piperazine derivatives in this class often exhibit affinity for serotonin receptors, as seen in , where analogous compounds showed 5-HT2A antagonism.

6-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (): Structure: A propylamino linker connects the piperazine and pyrimidine-dione moieties.

Pharmacological and Antioxidant Profiles

- 5-HT2A Receptor Antagonism: Compounds like 3-[2-[4-phenylpiperazin-1-yl]ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () demonstrate potent 5-HT2A antagonism, attributed to the piperazine-ethyl-thienopyrimidine scaffold. The target compound’s 4-methoxyphenylpiperazine group may similarly modulate receptor affinity but requires empirical validation.

- Antioxidant Activity : Fluorinated pyrimidine-diones (e.g., S-86 and S-123 in ) inhibit lipid peroxidation by 44–58%. While the target compound lacks fluorine, its methoxy group could contribute to radical scavenging, though likely with reduced efficacy compared to trifluoromethyl or chloro substitutions.

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.